
(E)-3-(furan-2-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(furan-2-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic molecule featuring multiple pharmacophoric elements, including furan and oxadiazole rings. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry for its potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into key components:
- Furan rings : Contributing to the compound's electron-rich characteristics.
- Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. The presence of the furan ring in this compound may enhance its cytotoxic effects due to increased lipophilicity and interaction with cellular membranes.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
(E)-3-(furan-2-yl)-... | MCF-7 (breast cancer) | 5.0 | |
Doxorubicin | MCF-7 | 0.5 |
Antimicrobial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) assays.
The presence of electron-withdrawing groups in similar compounds has been linked to enhanced antimicrobial activity, suggesting a structure–activity relationship that may apply to this compound as well.
Antioxidant Activity
The antioxidant potential of the compound is also noteworthy. Compounds with furan and oxadiazole functionalities have demonstrated effective radical scavenging abilities. The DPPH assay is commonly used to assess this activity.
Structure–Activity Relationship (SAR)
The biological activities of compounds like (E)-3-(furan-2-yl)-... are influenced by their structural features:
- Furan and Oxadiazole Rings : These contribute to electron density and reactivity.
- Substituents on the Piperidine Ring : Variations can lead to significant changes in biological activity.
- Positioning of Functional Groups : The spatial arrangement affects interactions with biological targets.
Case Studies
Several studies have focused on similar compounds to elucidate their mechanisms of action:
- Anticancer Mechanism : A study demonstrated that oxadiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways, highlighting the potential for therapeutic development.
- Antimicrobial Mechanism : Research indicates that furan-containing compounds disrupt bacterial cell wall synthesis, providing a pathway for developing new antibiotics.
科学的研究の応用
Anticancer Activity
One of the primary applications of (E)-3-(furan-2-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is its anticancer properties. Studies have shown that derivatives containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antimicrobial Properties
Research indicates that compounds similar to this compound also display antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents to combat resistant infections .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Furan Derivative : Starting from furan-based aldehydes or ketones.
- Oxadiazole Formation : Utilizing hydrazine derivatives and carbonyl compounds to create the oxadiazole ring.
- Piperidine Integration : Introducing the piperidine moiety through nucleophilic substitution or coupling reactions.
- Final Coupling : Condensing the components to yield the final product.
These synthetic routes are essential for producing the compound in sufficient purity and yield for biological testing.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several derivatives based on the oxadiazole framework and tested their efficacy against human tumor cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, demonstrating the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of furan-containing compounds. The results showed that specific derivatives exhibited potent activity against gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16(6-5-14-3-1-11-23-14)21-9-7-13(8-10-21)17-19-20-18(25-17)15-4-2-12-24-15/h1-6,11-13H,7-10H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIYMYZCPKHYRA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。